molecular formula C19H16N2O B1295884 N',N'-Diphenylbenzohydrazide CAS No. 970-31-0

N',N'-Diphenylbenzohydrazide

Cat. No. B1295884
CAS RN: 970-31-0
M. Wt: 288.3 g/mol
InChI Key: USMFLONVXSRFAX-UHFFFAOYSA-N
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Description

N’,N’-Diphenylbenzohydrazide is a chemical compound with the molecular formula C19H16N2O . It is also known by other names such as Benzoic acid, 2,2-diphenylhydrazide .


Synthesis Analysis

While specific synthesis methods for N’,N’-Diphenylbenzohydrazide were not found in the search results, similar compounds such as N′-Phenylhydrazides have been synthesized and evaluated as potential antifungal agents . Another study discusses the synthesis of branched N, N′-bis (p-hydroxybenzoyl)-Based Propanediamine and Triethylenetetramine .


Molecular Structure Analysis

The molecular structure of N’,N’-Diphenylbenzohydrazide consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 288.343 Da and the monoisotopic mass is 288.126251 Da .

Scientific Research Applications

Mass Spectral Analysis

N',N'-Diphenylbenzohydrazide has been studied in the context of mass spectrometry. Wolkoff (1976) investigated the mass spectra of isomeric N',N'-diphenylbenzohydrazides, finding that these compounds decompose through various pathways, including the expulsion of phenoxy radicals and elimination of phenol. This study contributes to understanding the fragmentation paths of these compounds under electron impact in mass spectral analysis (Wolkoff, 1976).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, Sun et al. (2014) described a one-pot synthesis process for 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides, involving N',N'-diphenylbenzohydrazide (Sun, Chen, & Bao, 2014).

Vibrational Spectroscopic Studies

Pillai et al. (2017) conducted vibrational spectroscopic investigations on N',N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a derivative of N',N'-diphenylbenzohydrazide. The study focused on quantum chemical analysis and molecular dynamic simulations, providing insights into the structural and electronic properties of these compounds (Pillai et al., 2017).

Antimicrobial and Antioxidant Properties

Research has also explored the potential bioactive properties of Schiff base compounds derived from N',N'-diphenylbenzohydrazide. Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide derivatives and found these compounds to exhibit significant antibacterial, antifungal, and antioxidant activities (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Antioxidant Mechanism Analysis

Alam and Lee (2015) studied the antioxidant mechanism of nonphenolic hydrazone Schiff base analogs, including N',N'-diphenylbenzohydrazide derivatives. Their research revealed insights into the antioxidant activities of these compounds, enhancing our understanding of their potential therapeutic applications (Alam & Lee, 2015).

properties

IUPAC Name

N',N'-diphenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)20-21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMFLONVXSRFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914224
Record name N,N-Diphenylbenzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-Diphenylbenzohydrazide

CAS RN

970-31-0
Record name NSC43839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diphenylbenzenecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AF Hegarty, JA Kearney, FL Scott - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… analysis indicated in a control experiment that the possible cross-over products, N'N'-diphenylbenzohydrazide and N"'-di-p-tolylbenzohydrazide would have been detected if present at …
Number of citations: 24 pubs.rsc.org
JQ Zhang, GB Huang, J Weng, G Lu… - Organic & Biomolecular …, 2015 - pubs.rsc.org
Using N′-aryl acylhydrazines as aryl donors, a novel copper(II)-catalyzed homo-coupling reaction of N′-aryl acylhydrazines has been developed for the synthesis of N′,N′-diaryl …
Number of citations: 25 pubs.rsc.org
B Zuo, X Ma, L Wu, J Zhao, X Gao… - Journal of Dispersion …, 2020 - Taylor & Francis
Thirty-one hydrazides were selected as isosteres and other analogs when five phosphates were used as templates by an isosteric exchange from phosphate group (PO 4 ) to hydrazide …
Number of citations: 3 www.tandfonline.com
W Wang, T Zhang, L Duan, X Zhang, M Yan - Tetrahedron, 2015 - Elsevier
The KOt-Bu promoted homocoupling and decomposition of N′-aryl acylhydrazines has been achieved. The method allows for a novel and efficient synthesis of unsymmetric N′,N′-…
Number of citations: 5 www.sciencedirect.com
NB Chernyshova, VN Shibaev - Chemistry of Heterocyclic Compounds, 1986 - Springer
The ambident anion of 1-methyluracil gives with phenylbenzyhydrazonoyl chloride, depending on the conditions, the N-acylation product (polar solvent, room temperature), or the O-…
Number of citations: 3 link.springer.com

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